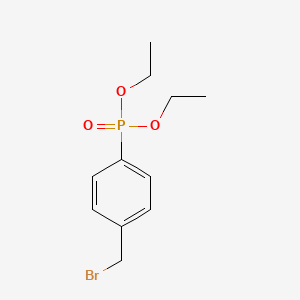

Diethyl 4-(bromomethyl)phenylphosphonate

描述

属性

分子式 |

C11H16BrO3P |

|---|---|

分子量 |

307.12 g/mol |

IUPAC 名称 |

1-(bromomethyl)-4-diethoxyphosphorylbenzene |

InChI |

InChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4,9H2,1-2H3 |

InChI 键 |

OEFHKXOIXRPCTG-UHFFFAOYSA-N |

规范 SMILES |

CCOP(=O)(C1=CC=C(C=C1)CBr)OCC |

产品来源 |

United States |

科学研究应用

Biological Activities

Research indicates that diethyl 4-(bromomethyl)phenylphosphonate exhibits several biological activities:

- Antimicrobial Properties : Similar phosphonates have shown effectiveness against various microbial strains, suggesting potential use in developing new antimicrobial agents .

- Enzyme Inhibition : Studies indicate that compounds like this compound can interact with enzymes such as acetylcholinesterase, which may lead to inhibitory effects relevant in drug development and toxicology.

- Therapeutic Applications : The compound may serve as a precursor for anti-inflammatory drugs or other therapeutic agents targeting specific diseases .

Pharmaceuticals

This compound is being explored for its potential as a drug candidate due to its ability to inhibit key enzymes involved in disease processes. Its structural analogs have been investigated for their efficacy against retroviral proteases, making them candidates for treating viral infections such as HIV .

Agriculture

Phosphonates are commonly utilized in agriculture as fungicides and herbicides. The unique properties of this compound may enhance its efficacy in protecting crops from various pathogens.

Materials Science

The compound's ability to undergo hydrolysis and form stable phosphonic acids makes it suitable for applications in polymer chemistry, particularly in producing thermally stable polymers such as poly(ethyleneterephthalate) . It can also be used as an antioxidant during the polymerization process.

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of diethyl benzylphosphonate derivatives demonstrated significant cytotoxic effects against bacterial strains. This suggests that this compound could be developed into effective antimicrobial agents .

Case Study 2: Enzyme Interaction

Research focused on the interaction between phosphonates and acetylcholinesterase revealed that certain derivatives could inhibit enzyme activity effectively. This finding supports further exploration into this compound's role in drug design targeting neurodegenerative diseases .

相似化合物的比较

Comparison with Structural Analogues

Structural Variations and Electronic Effects

The bromomethyl substituent distinguishes Diethyl 4-(bromomethyl)phenylphosphonate from analogues with different substituents. Key structural analogues include:

Electronic Effects :

- Electron-withdrawing groups (EWGs): Bromomethyl (–CH2Br) and cyano (–CN) substituents increase the electrophilicity of the phosphorus center, accelerating reactions with nucleophiles (e.g., Grignard reagents) .

- Electron-donating groups (EDGs) : Methoxy (–OCH3) reduces reactivity but improves stability in acidic environments .

Reactivity in Key Reactions

a) Nucleophilic Substitution

- This compound undergoes rapid substitution with amines or thiols due to the labile C–Br bond. For example, it reacts with biotin derivatives to form activity-based probes for proteomics .

- Comparatively, Diethyl 4-methoxybenzylphosphonate requires harsher conditions (e.g., strong acids) for substitution due to the EDG effect .

b) Michaelis–Arbuzov Reaction

- The bromomethyl derivative is synthesized via bromination of hydroxymethyl intermediates using dibromotriphenylphosphorane . Analogues like Diethyl 4-bromobenzylphosphonate are prepared via the Michaelis–Arbuzov reaction between triethyl phosphite and 4-bromobenzyl bromide .

c) Borylation

常见问题

Q. What are the established synthetic routes for preparing diethyl 4-(bromomethyl)phenylphosphonate, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or palladium/iridium-catalyzed cross-coupling reactions. A microwave-assisted approach using ionic liquids (e.g., [bmim][PF6]) and butanol at 200–220°C for 2–3.5 hours has been reported, yielding 22% of ester-acid byproducts after column chromatography . Traditional methods involve aryl halide intermediates and phosphonate esterification. Key variables affecting yield include solvent polarity (hexane vs. polar solvents), catalyst loading (2.5–5 mol% Ir/ligand), and boron sources (B₂(pin)₂), as demonstrated in iridium-catalyzed borylation studies . Purity is typically monitored via ³¹P NMR and LC-MS .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

- ³¹P NMR spectroscopy : Essential for tracking phosphonate group transformations (e.g., hydrolysis or substitution) and quantifying reaction intermediates .

- LC-MS : Used to identify low-abundance byproducts (e.g., ester-acid derivatives) and assess reaction completeness .

- X-ray crystallography : Validates structural assignments for crystalline intermediates, such as uranyl nitrate complexes in phosphonate ligand studies .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Toxicological data : Bacterial gene mutation tests (Ames test) and in vitro micronucleus assays are required to assess genotoxicity risks .

- Exposure mitigation : Use fume hoods, gloves, and eye protection due to bromomethyl group reactivity and potential respiratory irritation .

- Waste disposal : Follow EFSA guidelines for halogenated organophosphonates, including neutralization before disposal .

Advanced Research Questions

Q. How do reaction mechanisms differ between palladium- and iridium-catalyzed borylation of diethyl phenylphosphonate derivatives?

Methodological Answer:

- Palladium catalysis : Proceeds via oxidative addition of aryl halides to Pd(0), followed by phosphonate coupling. Selectivity for para-substituted products is influenced by ligand steric effects .

- Iridium catalysis : Involves C–H activation at the aryl ring, with B₂(pin)₂ as the boron source. Kinetic studies show rapid consumption of starting material and sequential borylation (e.g., mono- to di-borylated products) . Mechanistic differences are evident in solvent-dependent rate profiles (e.g., hexane vs. THF) .

Q. How can computational methods optimize the design of phosphonate-based ligands for metal coordination?

Methodological Answer:

- DFT calculations : Predict binding affinities of phosphonate ligands to metal centers (e.g., uranyl in uranyl nitrate complexes) by modeling frontier molecular orbitals and charge distribution .

- Molecular docking : Screens ligand compatibility with biological targets (e.g., antimicrobial activity of carbamoyl phosphonates) .

- Reaction pathway simulation : Identifies transition states in ester hydrolysis or alcoholysis reactions, aiding in solvent/catalyst selection .

Q. What strategies resolve contradictions in reactivity ratios during phosphonate esterification or substitution reactions?

Methodological Answer:

- Factorial design experiments : Systematically vary parameters (temperature, catalyst, solvent) to isolate confounding factors. For example, diethyl phenylphosphonate’s presence in reaction mixtures does not correlate with reactivity ratio inconsistencies, suggesting alternative mechanistic pathways .

- Isotopic labeling : Use ¹⁸O-labeled alcohols to trace esterification pathways and identify competing hydrolysis routes .

- In situ spectroscopy : Monitor real-time intermediate formation via FT-IR or Raman spectroscopy to detect transient species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。